2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol
Description
2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring
Properties
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-26-22-12-8-7-11-20(22)21-15-18(13-14-23(21)26)16-25(2)17-24(27)19-9-5-4-6-10-19/h4-15,24,27H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHWDUYPHMOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN(C)CC(C3=CC=CC=C3)O)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol typically involves multiple steps. One common method involves the reaction of 9-ethylcarbazole with formaldehyde and methylamine to form the intermediate compound, which is then reacted with phenylacetaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethylcarbazol-3-amine
- N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 3-Amino-9-ethylcarbazole
Uniqueness
2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol stands out due to its unique structure, which combines the carbazole moiety with a phenylethanol group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
